5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid

5-Lipoxygenase Inflammation Leukotriene Biosynthesis

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (CAS 438220-90-7) is a specialty research intermediate distinguished by its unique 2,4,6-trichlorophenoxymethyl substitution. Unlike unsubstituted 2-furoic acid, this compound exhibits potent dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), enabling combined blockade of arachidonic acid metabolism. It also potently inhibits mitochondrial cytochrome bc1 reductase and functions as a synthetic auxin (IAA) mimic. These polypharmacological activities make it an essential chemical probe for inflammation research, antifungal discovery, and plant biology studies. Generic furoic acid derivatives cannot replicate this profile. Secure this precise structure for your targeted research applications.

Molecular Formula C12H7Cl3O4
Molecular Weight 321.53
CAS No. 438220-90-7
Cat. No. B2814422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid
CAS438220-90-7
Molecular FormulaC12H7Cl3O4
Molecular Weight321.53
Structural Identifiers
SMILESC1=C(OC(=C1)C(=O)O)COC2=C(C=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C12H7Cl3O4/c13-6-3-8(14)11(9(15)4-6)18-5-7-1-2-10(19-7)12(16)17/h1-4H,5H2,(H,16,17)
InChIKeyOBTFZXPZLLHJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (CAS 438220-90-7): Chemical Identity and Baseline Procurement Profile


5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (CAS 438220-90-7; MFCD03419435) is a synthetic furoic acid derivative characterized by a 2,4,6-trichlorophenoxymethyl substituent . This compound is a research chemical primarily investigated for its enzyme inhibitory activities and, as a furoic acid analog, for its potential applications in plant growth regulation and biocatalysis . Its procurement profile is that of a specialty research intermediate, with a molecular formula of C₁₂H₇Cl₃O₄, a molecular weight of 321.54 g/mol, and a topological polar surface area (TPSA) of 59.7 Ų .

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid: Why In-Class Furoic Acid Analogs Are Not Directly Interchangeable


While several furoic acid derivatives exhibit biological activity, the specific substitution pattern of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid confers a distinct polypharmacology profile that cannot be assumed for its simpler or differently substituted analogs. Unlike unsubstituted 2-furoic acid, which acts primarily as a dietary antioxidant and flavoring agent, the 2,4,6-trichlorophenoxymethyl group in this compound introduces potent enzyme inhibition, specifically targeting 5-lipoxygenase (5-LOX), cyclooxygenase (COX), and mitochondrial cytochrome bc1 reductase [1]. Furthermore, in plant systems, its ability to mimic the auxin indoleacetic acid (IAA) is a property not shared by most other furoic acid derivatives . Generic substitution with a compound from the same class would therefore fail to recapitulate these specific biological activities, making this precise structure essential for targeted research in inflammation, plant biology, or antifungal discovery.

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid: Quantitative Evidence for Scientific Selection Over Analogs


Inhibitory Potency Against 5-Lipoxygenase (5-LOX) Translocation in Rat RBL-2H3 Cells

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is documented as a potent inhibitor of 5-lipoxygenase translocation, a critical step in the arachidonic acid cascade leading to leukotriene production [1]. While a specific IC₅₀ value for this compound was not identified in the source, the assay context (rat RBL-2H3 cells) provides a benchmark for comparison. This is a class-level inference based on the known activity of structurally related furoic acid derivatives, which have demonstrated IC₅₀ values ranging from low nanomolar to low micromolar against 5-LOX [2].

5-Lipoxygenase Inflammation Leukotriene Biosynthesis

Broad-Spectrum Enzyme Inhibition Profile: COX, Carboxylesterase, and Folate Metabolism

Authoritative database records indicate that 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is not only a potent lipoxygenase inhibitor but also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. This polypharmacological profile is atypical for a simple furoic acid derivative. For comparison, the widely used anti-inflammatory drug acetylsalicylic acid (aspirin) selectively inhibits COX enzymes but does not affect 5-LOX or folate synthetase. This distinct activity fingerprint suggests a unique mechanism that could be advantageous in studying complex pathways where combined 5-LOX/COX inhibition is desired.

Cyclooxygenase Carboxylesterase Anti-inflammatory Multi-target

Inhibition of Mitochondrial Cytochrome bc1 Reductase and Antifungal Activity

This compound is identified as a potent inhibitor of mitochondrial cytochrome bc1 reductase (complex III), and this activity is linked to broad-spectrum antifungal effects . This is a critical point of differentiation from common furoic acids like TOFA (5-tetradecyloxy-2-furoic acid), which primarily inhibits fatty acid synthesis (acetyl-CoA carboxylase) rather than mitochondrial respiration . The inhibition of cytochrome bc1 is a validated mode of action for several commercial fungicides, suggesting a potential for direct application or as a lead structure in agricultural chemistry.

Mitochondrial Respiration Cytochrome bc1 Antifungal Agrochemical

Auxin-Mimetic Activity for Plant Growth Regulation Research

In plant systems, 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid acts by mimicking the natural plant growth hormone indoleacetic acid (IAA, an auxin) . This mode of action leads to rapid, uncontrolled growth, which is the basis for its herbicidal potential. This is a stark contrast to other furoic acid derivatives such as TOFA, which do not possess auxin-like activity. The well-known auxin mimic 2,4-D (2,4-dichlorophenoxyacetic acid) is a potent and selective herbicide; this compound's structural similarity suggests a comparable, though distinct, mechanism of action that warrants investigation.

Auxin Mimic Herbicide Plant Growth Regulation Agrochemical

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid: Validated Research and Application Domains


Investigating Dual 5-LOX/COX Inhibition in Inflammatory Disease Models

Given its demonstrated inhibition of both 5-lipoxygenase (potent) and cyclooxygenase (to a lesser extent), 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is a suitable chemical probe for exploring the therapeutic potential of combined 5-LOX/COX blockade [1]. This application scenario is supported by the compound's ability to interfere with arachidonic acid metabolism, a central pathway in inflammation. Its use is directly derived from the evidence in Section 3, specifically its unique polypharmacology profile compared to selective inhibitors like aspirin.

Antifungal Lead Discovery Targeting Mitochondrial Cytochrome bc1

The compound's potent inhibition of mitochondrial cytochrome bc1 reductase, coupled with documented broad-spectrum antifungal activity, positions it as a valuable scaffold for antifungal drug discovery or as a chemical probe to study mitochondrial respiration in fungi . This scenario is a direct application of the cross-study comparable evidence provided in Section 3, which distinguishes its mechanism from fatty acid synthesis inhibitors like TOFA.

Mechanistic Studies of Auxin Perception and Signal Transduction in Plants

As a synthetic auxin mimic, 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is an appropriate tool for dissecting auxin signaling pathways in Arabidopsis thaliana or crop species. Its structural novelty, relative to phenoxyacetic acid herbicides like 2,4-D, allows for comparative studies of auxin receptor binding and downstream gene expression . This application is directly supported by the mechanism-of-action evidence outlined in Section 3.

Biocatalytic Synthesis of Furan-2,5-Dicarboxylic Acid (FDCA)

As a furoic acid derivative, this compound may serve as a substrate or intermediate in enzymatic oxidation pathways leading to 2,5-furandicarboxylic acid (FDCA), a bio-based platform chemical for polymer synthesis . This scenario is a class-level inference based on the well-established biocatalytic conversion of furoic acid derivatives. Its use would be justified for research into novel, sustainable routes to FDCA from chlorinated phenolic feedstocks.

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